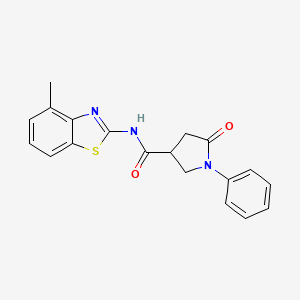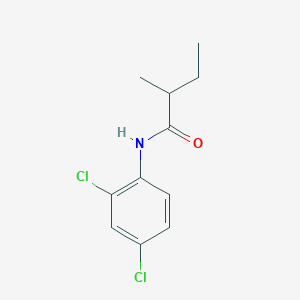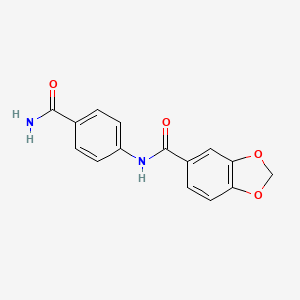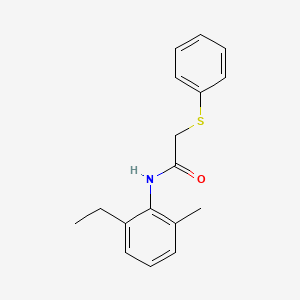![molecular formula C14H21NO2 B11169778 N-[(2-methoxyphenyl)methyl]-2-methylpentanamide](/img/structure/B11169778.png)
N-[(2-methoxyphenyl)methyl]-2-methylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-methoxyphenyl)methyl]-2-methylpentanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a methoxyphenyl group attached to a methylpentanamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-methoxyphenyl)methyl]-2-methylpentanamide typically involves the reaction of 2-methoxybenzylamine with 2-methylpentanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions: N-[(2-methoxyphenyl)methyl]-2-methylpentanamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of a hydroxylated derivative.
Reduction: The amide group can be reduced to form an amine, resulting in the formation of N-[(2-methoxyphenyl)methyl]-2-methylpentanamine.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Reagents like halogenating agents (e.g., bromine or chlorine) in the presence of a catalyst.
Major Products:
Oxidation: Hydroxylated derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated derivatives.
Scientific Research Applications
N-[(2-methoxyphenyl)methyl]-2-methylpentanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-2-methylpentanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-[(2-methoxyphenyl)methyl]-2-methylpentanamine: A reduced form of the compound with an amine group instead of an amide group.
N-[(2-methoxyphenyl)methyl]-2-methylpentanoic acid: An oxidized form of the compound with a carboxylic acid group instead of an amide group.
N-[(2-methoxyphenyl)methyl]-2-methylpentanol: A hydroxylated derivative with a hydroxyl group instead of an amide group.
Uniqueness: N-[(2-methoxyphenyl)methyl]-2-methylpentanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its amide group provides stability and resistance to hydrolysis, while the methoxyphenyl group contributes to its potential biological activities. This combination makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C14H21NO2 |
|---|---|
Molecular Weight |
235.32 g/mol |
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2-methylpentanamide |
InChI |
InChI=1S/C14H21NO2/c1-4-7-11(2)14(16)15-10-12-8-5-6-9-13(12)17-3/h5-6,8-9,11H,4,7,10H2,1-3H3,(H,15,16) |
InChI Key |
NFOYMJJWGSYYJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(=O)NCC1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(butan-2-ylsulfamoyl)phenyl]-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11169695.png)
![Methyl 4-{[phenyl(phenylsulfanyl)acetyl]amino}benzoate](/img/structure/B11169700.png)
![Ethyl 4-methyl-2-{[(phenylsulfanyl)acetyl]amino}-1,3-thiazole-5-carboxylate](/img/structure/B11169707.png)

![2-(benzenesulfonyl)-N-[4-(butylsulfamoyl)phenyl]acetamide](/img/structure/B11169748.png)
![1-(2,4-dimethoxyphenyl)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11169754.png)

![5-oxo-N-[5-(3-phenoxypropyl)-1,3,4-thiadiazol-2-yl]-1-phenylpyrrolidine-3-carboxamide](/img/structure/B11169756.png)

![4-(4-chloro-2-methylphenoxy)-N-[(4-methylphenyl)methyl]butanamide](/img/structure/B11169763.png)
![Furan-2-yl{4-[(4-phenylpiperazin-1-yl)carbonyl]piperidin-1-yl}methanone](/img/structure/B11169771.png)

![1-[2-(4-fluorophenyl)ethyl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11169785.png)
![4-acetamido-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11169795.png)
